

Spectroscopic Analysis of Phenyl Carbamate: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **phenyl carbamate**, a key organic compound with applications in chemical synthesis and drug development. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a clear, tabulated format, accompanied by detailed experimental protocols for data acquisition. A logical workflow for the spectroscopic analysis of **phenyl carbamate** is also provided.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for **phenyl carbamate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for **Phenyl Carbamate**



Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Solvent
7.25 - 7.32	m	2H	Ar-H (meta)	CDCl₃
7.13 - 7.19	m	1H	Ar-H (para)	CDCl₃
7.05 - 7.10	t, J=8.4 Hz	2H	Ar-H (ortho)	CDCl₃
5.05	br s	2H	-NH ₂	CDCl₃
10.22	br s	1H	-NH	DMSO-d ₆
7.52	d, J=8.2 Hz	2H	Ar-H	DMSO-d ₆
7.44	t, J=8.2 Hz	2H	Ar-H	DMSO-d ₆
7.20 - 7.36	m	5H	Ar-H	DMSO-d ₆
7.05	t, J=7.4 Hz	1H	Ar-H	DMSO-d ₆

Table 2: ¹³C NMR Spectroscopic Data for **Phenyl Carbamate**

Chemical Shift (δ) ppm	Assignment	Solvent
152.2	C=O	DMSO-d ₆
151.0	C (ipso, attached to O)	DMSO-d ₆
139.1	C (ipso, attached to N in a related compound)	DMSO-d ₆
129.9	Ar-C	DMSO-d ₆
129.3	Ar-C	DMSO-d ₆
125.9	Ar-C	DMSO-d ₆
123.4	Ar-C	DMSO-d ₆
122.4	Ar-C	DMSO-d ₆
118.9	Ar-C	DMSO-d ₆



Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for Phenyl Carbamate

Frequency (cm ⁻¹)	Intensity	Assignment
3422-3339	Strong, Broad	N-H Stretch
1707	Strong	C=O Stretch
1616	Medium	N-H Bend
1384	Medium	C-N Stretch
1211	Strong	C-O Stretch (ester)

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for Phenyl Carbamate (Electron Ionization)

m/z	Relative Intensity	Assignment
137	Moderate	[M] ⁺ (Molecular Ion)
94	100% (Base Peak)	[C ₆ H ₅ OH] ⁺ (Phenol radical cation)
66	Moderate	[C5H6] ⁺
65	Moderate	[C₅H₅] ⁺
44	Moderate	[NH ₂ CO] ⁺
39	Moderate	[C ₃ H ₃] ⁺

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy



¹H and ¹³C NMR Spectroscopy

- Sample Preparation:
 - Weigh approximately 10-20 mg of phenyl carbamate for ¹H NMR or 50-100 mg for ¹³C NMR.
 - Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₀) in a clean, dry vial.
 - Filter the solution through a pipette with a cotton or glass wool plug directly into a clean,
 dry 5 mm NMR tube to remove any particulate matter.
 - · Cap the NMR tube securely.
- Instrument Setup and Data Acquisition:
 - The spectra were acquired on a 400 MHz NMR spectrometer.
 - Insert the sample into the spectrometer.
 - Tune and shim the instrument to optimize the magnetic field homogeneity.
 - For ¹H NMR, acquire the spectrum using a standard single-pulse experiment. Key
 parameters include a 90° pulse angle, a spectral width of approximately 15 ppm, and a
 sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
 - For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence. Key parameters include a 45° pulse angle, a spectral width of approximately 220 ppm, and a larger number of scans (typically 1024 or more) due to the low natural abundance of ¹³C. A relaxation delay of 1-2 seconds is used.
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decay (FID).
 - Phase the resulting spectrum to obtain a pure absorption lineshape.



- Calibrate the chemical shift scale using the residual solvent peak as an internal standard (CDCl₃: δ 7.26 ppm for ¹H; DMSO-d₆: δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).
- Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

- Sample Preparation:
 - Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
 - Place a small amount of solid **phenyl carbamate** powder onto the center of the ATR crystal.
- Instrument Setup and Data Acquisition:
 - Lower the instrument's pressure arm to bring the sample into firm contact with the crystal.
 - Acquire a background spectrum of the empty, clean ATR crystal.
 - Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
 - Typically, spectra are collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.
- Data Processing and Cleaning:
 - After data acquisition, raise the pressure arm and clean the sample from the ATR crystal using a soft cloth and an appropriate solvent.

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry

Sample Introduction:

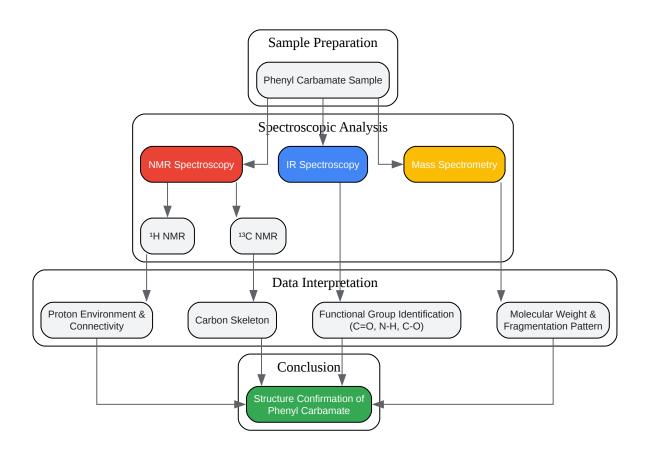


- A small amount of **phenyl carbamate** is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
- The sample is vaporized in the ion source under high vacuum.
- Ionization and Fragmentation:
 - The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV).
 - This causes the ejection of an electron from the molecule, forming a positively charged molecular ion ([M]+).
 - The molecular ion, being energetically unstable, undergoes fragmentation to produce a series of smaller, characteristic fragment ions.
- Mass Analysis and Detection:
 - The positively charged ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
 - The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
 - The separated ions are detected, and their abundance is recorded.
- Data Presentation:
 - The resulting mass spectrum is plotted as a graph of relative ion abundance versus m/z.
 - The most abundant ion is assigned a relative intensity of 100% and is referred to as the base peak.

Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis and structure confirmation of **phenyl carbamate**.





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Caption: Workflow for Spectroscopic Analysis of **Phenyl Carbamate**.

 To cite this document: BenchChem. [Spectroscopic Analysis of Phenyl Carbamate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b146086#spectroscopic-data-of-phenyl-carbamate-nmr-ir-mass-spec]

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